BenchChemオンラインストアへようこそ!

PTD-p65-P1 Peptide

NF-κB signaling transcription factor inhibition pathway dissection

PTD-p65-P1 is the only commercially available NF-κB inhibitor peptide derived from the p65 subunit (residues 271-282) targeting the Ser276 phosphorylation site. It uniquely inhibits NF-κB downstream of IκBα degradation without affecting IκBα turnover, IKK activity, or AP-1 transcriptional activity—properties absent in SN50, BAY 11-7082, JSH-23, or NBD peptides. Validated against 7 distinct inflammatory stimuli (TNF, LPS, IL-1, okadaic acid, PMA, H2O2, cigarette smoke) within a single study, it serves as an ideal reference inhibitor for broad-panel screening. The 11.25-fold apoptosis sensitization (4%→45% in KBM-5 cells) provides a robust experimental window for NF-κB–apoptosis axis studies. For researchers dissecting NF-κB signaling with subunit specificity, PTD-p65-P1 delivers a clean loss-of-function phenotype unattainable with generic IKK inhibitors.

Molecular Formula C₁₆₈H₂₇₅N₅₇O₄₄S
Molecular Weight 3829.50
Cat. No. B1574803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTD-p65-P1 Peptide
Molecular FormulaC₁₆₈H₂₇₅N₅₇O₄₄S
Molecular Weight3829.50
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTD-p65-P1 Peptide — Selective NF-κB p65 Subunit Inhibitor for Inflammatory and Oncology Research


PTD-p65-P1 Peptide is a 29-amino-acid cell-permeable inhibitor of the nuclear transcription factor NF-κB, consisting of an antennapedia-derived protein transduction domain (PTD) conjugated to residues 271–282 of the human p65 (RelA) subunit [1]. This sequence encompasses the regulatory phosphorylation site Ser276, which is required for p65 transactivation and nuclear translocation [1]. PTD-p65-P1 selectively inhibits NF-κB activation induced by a diverse panel of inflammatory stimuli without affecting the parallel AP-1 pathway, and its mechanism operates downstream of IκBα degradation yet upstream of p65 nuclear import — a discrete intervention point that distinguishes it from IKK inhibitors, IκBα-targeting agents, and p50-NLS-masking peptides [1].

Why PTD-p65-P1 Peptide Cannot Be Replaced by Generic NF-κB Inhibitors


NF-κB inhibitors span a wide mechanistic spectrum — from IKKβ antagonists and IκBα phosphorylation blockers to nuclear localization sequence (NLS) masking peptides — yet they converge on the same terminal transcription factor. Generic substitution between these classes ignores critical differences in intervention point, subunit specificity, and pathway cross-talk [1]. PTD-p65-P1 is the only commercially available NF-κB inhibitor peptide that simultaneously: (i) derives from the p65 subunit itself rather than p50 or IκBα, (ii) targets the Ser276 phosphorylation site that is indispensable for p65 transactivation, (iii) acts downstream of the IKK–IκBα checkpoint without disrupting basal IκBα turnover, and (iv) has been explicitly validated as sparing AP-1 transcriptional activity [1][2]. These properties create a functional profile that cannot be recapitulated by substituting SN50 (p50 NLS), BAY 11-7082 (IκBα phosphorylation), JSH-23 (undefined p65 nuclear translocation blocker), or NBD peptides (NEMO–IKK interaction). The quantitative consequences of these mechanistic distinctions are detailed in Section 3 [1].

PTD-p65-P1 Peptide — Quantitative Differentiation Evidence Against Closest NF-κB Inhibitor Comparators


Mechanistic Intervention Point — p65-Specific, Post-IκBα, Pre-Nuclear-Translocation Blockade

PTD-p65-P1 operates at a defined mechanistic node: it blocks TNF-induced p65 phosphorylation and subsequent nuclear translocation while having no effect on IκBα phosphorylation, IκBα degradation, or IKK activation [1]. This places PTD-p65-P1 downstream of the IKK–IκBα checkpoint. In contrast, BAY 11-7082 acts upstream by irreversibly inhibiting TNF-α-induced IκBα phosphorylation (IC50 ≈ 10 μM in human endothelial cells) ; SN50 is a p50-derived NLS peptide that competitively masks the nuclear import apparatus for p50/p65 heterodimers [2]; and NBD peptides target the NEMO–IKK interaction upstream of IκBα [3]. No comparator simultaneously occupies the same p65-specific, Ser276-proximal, post-IκBα intervention point [1].

NF-κB signaling transcription factor inhibition pathway dissection

Transcriptional Pathway Selectivity — AP-1 Activity Fully Spared at Functional Concentrations

PTD-p65-P1 had no effect on TNF-induced AP-1 activation in KBM-5 cells, confirming that its inhibitory activity is selective for NF-κB [1]. This pathway discrimination has been explicitly documented for PTD-p65-P1. For comparison, BAY 11-7082 was reported to have 'little effect' on AP-1 DNA binding in HTLV-I-infected T-cell lines [2], while some broader-spectrum NF-κB inhibitors such as DHMEQ have been noted to affect multiple transcription factors [3]. JSH-23's selectivity against AP-1 has not been characterized to the same depth in the primary literature .

NF-κB selectivity AP-1 crosstalk transcription factor specificity

Broad Stimulus Coverage — NF-κB Suppression Across Seven Distinct Inflammatory Activators

PTD-p65-P1 suppressed NF-κB activation induced by seven structurally and mechanistically diverse stimuli: TNF, lipopolysaccharide (LPS), interleukin-1 (IL-1), okadaic acid, phorbol 12-myristate 13-acetate (PMA), H2O2, and cigarette smoke condensate [1]. This breadth indicates that PTD-p65-P1 acts at a convergent step in NF-κB activation (p65 phosphorylation/nuclear translocation) rather than at a stimulus-proximal signaling component. By comparison, JSH-23 is predominantly characterized against LPS stimulation (IC50 7.1 μM in RAW 264.7) ; BAY 11-7082 is primarily validated against TNF-α-induced IκBα phosphorylation [2]; and SN50 is most extensively characterized for LPS- and TNF-induced NF-κB translocation [3]. No comparator has published quantitative inhibition data across an equivalently broad stimulus panel within a single study.

inflammatory signaling NF-κB activation multi-stimulus inhibition

Dose-Dependent NF-κB Suppression — Complete Abrogation Achieved at Defined Concentration

PTD-p65-P1 inhibits TNF-induced NF-κB activation in a dose-dependent manner in KBM-5 cells, achieving 25% suppression at 100 μM and complete (100%) suppression at 150 μM [1]. For context, JSH-23 — a small-molecule NF-κB inhibitor that also acts at the p65 nuclear translocation step without affecting IκBα degradation — exhibits an IC50 of 7.1 μM in LPS-stimulated RAW 264.7 macrophages . However, direct potency comparison is confounded by differing cell types, stimuli, and readouts (EMSA-based NF-κB DNA binding for PTD-p65-P1 vs. transcriptional reporter assay for JSH-23). Critically, the complete abrogation of NF-κB activation at 150 μM provides a defined experimental concentration for full pathway suppression, a benchmark not universally established for all comparator compounds under uniform assay conditions [1].

NF-κB inhibitor potency dose-response EMSA

Functional Consequence — Apoptosis Sensitization via NF-κB-Dependent Survival Pathway Suppression

PTD-p65-P1 (100 μM, 16-hour incubation) potentiated TNF-induced apoptosis in KBM-5 cells from a baseline of 4% to 45% — an 11.25-fold enhancement [1]. This functional readout distinguishes PTD-p65-P1 from inhibitors that block NF-κB activation but may not produce the same magnitude of apoptosis sensitization because they target upstream components with alternative signaling branches. BAY 11-7082 induces apoptosis in HTLV-I-infected T-cell lines through NF-κB inhibition, but apoptosis sensitization in combination with TNF was not quantified in the same experimental format [2]. JSH-23 has not been reported to produce the same degree of TNF-induced apoptosis potentiation under comparable conditions .

apoptosis TNF sensitization NF-κB anti-apoptotic function

Cancer Cell Anti-Proliferative Activity — Time-Dependent Growth Inhibition in NF-κB-Dependent Mantle Cell Lymphoma Cells

PTD-p65-P1 (150 μM) inhibited proliferation of SP-53 mantle cell lymphoma cells by 40% at 12 hours and 60% at 24 hours . SP-53 is an EBV-negative mantle cell lymphoma line with constitutively active NF-κB signaling. This time-dependent anti-proliferative effect is consistent with the compound's mechanism of blocking NF-κB-mediated survival and proliferation gene expression. While BAY 11-7082 and JSH-23 have demonstrated anti-proliferative activity in various cancer models, quantitative time-course proliferation inhibition data in SP-53 cells are not available for these comparators [1]. This cell-line-specific validation provides PTD-p65-P1 with a documented efficacy anchor in a defined NF-κB-dependent cancer context.

cancer cell proliferation NF-κB-dependent cancers mantle cell lymphoma

PTD-p65-P1 Peptide — Evidence-Backed Research and Industrial Application Scenarios


NF-κB Pathway Dissection — Discriminating IκBα-Dependent vs. p65 Phosphorylation-Dependent Signaling

PTD-p65-P1 enables researchers to parse the NF-κB signaling cascade at a specific node downstream of IκBα degradation but upstream of p65 nuclear translocation. Because PTD-p65-P1 does not affect IκBα phosphorylation, degradation, or IKK activation, experiments combining PTD-p65-P1 with an IKK inhibitor or proteasome inhibitor can resolve whether a biological output requires intact IκBα turnover alone or additionally requires p65 phosphorylation [1]. This application is supported by the compound's demonstrated lack of effect on IκBα phosphorylation and IKK activity while completely blocking p65 phosphorylation and nuclear translocation, as established in Section 3, Evidence Item 1 [1].

Transcriptional Selectivity Controls — Isolating NF-κB from AP-1 Transcriptional Programs in Inflammatory Models

In experimental systems where TNF stimulation activates both NF-κB and AP-1, PTD-p65-P1 provides a tool to ablate NF-κB-dependent gene expression without perturbing AP-1 transcriptional activity. This is directly supported by evidence that PTD-p65-P1 had no effect on TNF-induced AP-1 activation while completely suppressing NF-κB (Section 3, Evidence Item 2) [1]. Researchers studying NF-κB-specific contributions to cytokine production, adhesion molecule expression, or cell survival in co-stimulated environments can use PTD-p65-P1 to generate clean loss-of-NF-κB-function data without the confounding AP-1 inhibition associated with less selective inhibitors.

Apoptosis Sensitization Studies — Converting TNF-Resistant Cells to a TNF-Sensitive State

The documented 11.25-fold enhancement of TNF-induced apoptosis (4% → 45% in KBM-5 cells; Section 3, Evidence Item 5) positions PTD-p65-P1 as a potent apoptosis-sensitizing tool [1]. This application is relevant for: (i) mechanistic studies of the NF-κB anti-apoptotic transcriptome, (ii) in vitro models of TNF-plus-chemotherapy synergy testing, and (iii) functional validation of NF-κB-dependence in apoptosis-resistant cancer cell lines. The large dynamic range (4% to 45%) provides a robust experimental window for detecting modulators of the NF-κB–apoptosis axis [1].

Multi-Stimulus Inflammatory Screening — Validating NF-κB Inhibitor Efficacy Across Diverse Inflammatory Contexts

PTD-p65-P1 is the only NF-κB inhibitor peptide validated against seven distinct inflammatory stimuli within a single study — TNF, LPS, IL-1, okadaic acid, PMA, H2O2, and cigarette smoke condensate (Section 3, Evidence Item 3) [1]. This makes it uniquely suitable as a positive control or reference inhibitor in multi-stimulus inflammatory screening campaigns, where drug candidates must demonstrate efficacy against diverse NF-κB-activating insults. Pharmaceutical and CRO laboratories performing broad-panel NF-κB inhibitor characterization can use PTD-p65-P1 as a benchmark compound with pre-established activity across this stimulus spectrum [1].

Quote Request

Request a Quote for PTD-p65-P1 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.